molecular formula C8H8Cl2N2O B119341 1-(3,4-Dichlorophenyl)-3-methylurea CAS No. 3567-62-2

1-(3,4-Dichlorophenyl)-3-methylurea

Cat. No. B119341
Key on ui cas rn: 3567-62-2
M. Wt: 219.06 g/mol
InChI Key: IDQHRQQSSQDLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045209

Procedure details

A mixture of 27.4 g of 3,4-dichloroaniline in 140 ml of isopropyl ether was added slowly to 9 g of methyl isocyanate in 100 ml of isopropyl ether and the mixture was refluxed for 2 hours and was then cooled to 0° C. The precipitate formed was recovered by vacuum filtration and was washed with isopropyl ether. The mother liquors were concentrated to obtain a second crop. The two combined crops weighing 19.5 g and melting at 156° C. were crystallized from ethyl acetate to obtain N-methyl-N'-(3,4-dichlorophenyl)-urea melting at 160° C., identical to the product described by Onley et al., J. Ass. Off. Anal. Chem., Vol. 52 (1969), p. 545.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[CH3:10][N:11]=[C:12]=[O:13]>C(OC(C)C)(C)C>[CH3:10][NH:11][C:12]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=1)=[O:13]

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was recovered by vacuum filtration
WASH
Type
WASH
Details
was washed with isopropyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors were concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a second crop
CUSTOM
Type
CUSTOM
Details
were crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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